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Abstract

Xanthoanthrafil, also known as Benzamidenafil, is a potent phosphodiesterase type 5 (PDE5)
inhibitor with the molecular formula C19H23N306. This synthetic compound shares a
mechanism of action with clinically approved drugs for erectile dysfunction, such as sildenafil,
by preventing the degradation of cyclic guanosine monophosphate (cGMP). However,
Xanthoanthrafil is not approved for therapeutic use and has been identified as an undeclared
adulterant in dietary supplements.[1] This technical guide provides a comprehensive overview
of the available scientific information on Xanthoanthrafil, including its chemical properties,
analytical identification methods, mechanism of action, and the current understanding of its
biological effects. Due to its status as an unapproved substance, publicly available data on its
synthesis, specific quantitative bioactivity, and pharmacokinetics are limited. This document
compiles existing knowledge and presents logical frameworks for its synthesis and
experimental evaluation based on related compounds.

Chemical and Physical Properties

Xanthoanthrafil is a benzamide derivative with a molecular weight of 389.408 g/mol .[1] Its
chemical structure and key properties are summarized in the table below.
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Property Value Reference
Molecular Formula C19H23N306 [1]
Molecular Weight 389.408 g/mol [1]

N-[(3,4-
IUPAC Name dimethoxyphenyl)methyl]-2-[(1- o

hydroxypropan-2-yl)amino]-5-
nitrobenzamide

Synonyms Benzamidenafil [1]
CAS Number 1020251-53-9 [1]
Not explicitly reported, likely a
Appearance .
solid
Solubility Not explicitly reported

Analytical Identification and Characterization

The seminal work on the identification of Xanthoanthrafil was conducted by Zou et al. (2008),
who isolated and characterized the compound from an adulterated herbal supplement. The
analytical techniques employed provide a robust protocol for its identification.

Experimental Protocol: Isolation and Identification

Objective: To isolate and identify Xanthoanthrafil from a complex matrix (e.g., a dietary
supplement).

Methodology:
e Sample Preparation:
o Homogenize the solid sample (e.g., capsule contents).

o Extract the active compound using a suitable organic solvent such as methanol or
acetonitrile.
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o Filter the extract to remove insoluble excipients.

o Concentrate the filtrate under reduced pressure.

e Chromatographic Separation (HPLC):

o System: A high-performance liquid chromatography (HPLC) system equipped with a UV
detector.

o Column: Areversed-phase C18 column is suitable for separating compounds of this
polarity.

o Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid) and an
organic solvent like acetonitrile or methanol.

o Detection: Monitor the elution profile at a wavelength where the compound exhibits strong
absorbance (e.g., around 290 nm and 312 nm as reported for similar compounds).

o Fraction Collection: Collect the peak corresponding to Xanthoanthrafil for further
characterization.

 Structure Elucidation:
o Mass Spectrometry (MS):
» Employ Electrospray lonization (ESI) in positive ion mode.

» High-resolution mass spectrometry (HRMS) to determine the exact mass and elemental
composition.

» Tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural
confirmation.

o Nuclear Magnetic Resonance (NMR) Spectroscopy:

» Dissolve the isolated compound in a suitable deuterated solvent (e.g., CDCI3 or DMSO-
de6).
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» Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to
elucidate the complete chemical structure and assign all proton and carbon signals.

o Infrared (IR) Spectroscopy:

» Obtain the IR spectrum to identify characteristic functional groups such as N-H, C=0
(amide), and NO2 (nitro) stretches.

Expected Analytical Data

Technique Expected Result

A distinct peak at a specific retention time with
HPLC-UV ,
UV maxima around 290 nm and 312 nm.

A protonated molecule [M+H]+ with an m/z
HRMS (ESI+) corresponding to the exact mass of
C19H24N306+.

Characteristic fragmentation pattern showing
MS/MS _
losses of functional groups.

Signals corresponding to aromatic protons, the
1H NMR dimethoxybenzyl group, the hydroxypropylamino

side chain, and amide N-H.

Resonances for all 19 carbon atoms, including
13C NMR those of the aromatic rings, methoxy groups,
amide carbonyl, and aliphatic side chain.

Absorption bands for N-H stretching, C=0
IR stretching (amide), and asymmetric/symmetric

stretching of the NO2 group.

Mechanism of Action: PDES5 Inhibition

Xanthoanthrafil functions as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme
that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), converting it to the
inactive 5'-GMP. In the context of erectile function, nitric oxide (NO) is released in the corpus
cavernosum during sexual stimulation, which activates guanylate cyclase to produce cGMP.
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cGMP then acts as a second messenger, leading to the relaxation of smooth muscle and
increased blood flow. By inhibiting PDE5, Xanthoanthrafil prevents the degradation of cGMP,
thereby prolonging its action and enhancing the erectile response.

activates Smooth Muscle Increased
sGC cGMP Relaxation Blood Flow
™ . PDE5 hydrolyzes 5-G:\/IP
Xanthoanthrafil TS (inactive)
Sexual Nitric Oxide (NO) activates Soluble Guanylate
Stimulation Release Cyclase (sGC)

Click to download full resolution via product page

Caption: PDES Inhibition Signaling Pathway by Xanthoanthrafil.

Experimental Protocols for Biological Activity
In Vitro PDES Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of Xanthoanthrafil against the
PDES5 enzyme.

Methodology:

e Reagents and Materials:
o Recombinant human PDE5 enzyme.
o cGMP substrate.

o Snake venom nucleotidase (for converting 5'-GMP to guanosine and phosphate).
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o A phosphate detection reagent (e.g., Malachite Green).

o Xanthoanthrafil (test compound) and a known PDES5 inhibitor (positive control, e.g.,
sildenafil).

o Assay buffer (e.g., Tris-HCI with MgCI2).
o 96-well microplates.

o Microplate reader.

Procedure:

o Prepare serial dilutions of Xanthoanthrafil and the positive control in the assay buffer.
o In a 96-well plate, add the PDE5 enzyme to each well (except for the negative control).
o Add the diluted test compound or control to the respective wells.

o Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a
controlled temperature (e.g., 37°C).

o Initiate the reaction by adding the cGMP substrate.

o Incubate for a specific duration to allow for enzymatic reaction.

o Stop the reaction (e.g., by adding a stopping reagent).

o Add snake venom nucleotidase and incubate to convert 5'-GMP to phosphate.

o Add the phosphate detection reagent and measure the absorbance at the appropriate
wavelength.

o Calculate the percentage of inhibition for each concentration of Xanthoanthrafil.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration and fitting the data to a dose-response curve.
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Synthesis Workflow

While a specific, published synthesis protocol for Xanthoanthrafil is not readily available, a
plausible synthetic route can be proposed based on standard organic chemistry reactions for
the formation of benzamides.
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Caption: Plausible Synthesis Workflow for Xanthoanthrafil.

Pharmacokinetic Properties

Specific pharmacokinetic data for Xanthoanthrafil (e.g., Cmax, Tmax, bioavailability, half-life)
are not available in the public domain. However, based on its structural similarity to other PDE5
inhibitors, a general pharmacokinetic profile can be inferred. It is likely orally absorbed and
metabolized by cytochrome P450 enzymes in the liver. The pharmacokinetic properties of

sildenafil are provided below for comparative purposes.
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Parameter Sildenafil (for comparison)
Bioavailability ~40%

Tmax (time to peak plasma concentration) ~60 minutes

Protein Binding ~96%

Metabolism Hepatic (primarily CYP3A4)
Elimination Half-life 3-4 hours

) Primarily in feces (~80%) and urine (~13%) as
Excretion .
metabolites

Conclusion

Xanthoanthrafil (Benzamidenafil) is a synthetic PDES5 inhibitor that has been identified as an
adulterant in so-called "natural” sexual enhancement supplements. While its mechanism of
action is well-understood to be the inhibition of cGMP degradation, a comprehensive biological
and pharmacological characterization is lacking in publicly accessible literature. The analytical
methods for its detection and identification are well-established. Further research is required to
determine its full pharmacokinetic profile, safety, and efficacy. The information provided in this
guide serves as a foundational resource for researchers and professionals in the fields of
analytical chemistry, pharmacology, and drug development who may encounter or investigate
this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b029224#molecular-formula-c19h23n306-of-
xanthoanthrafil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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